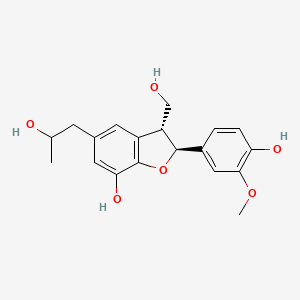
(2S,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-5-(2-hydroxypropyl)-2,3-dihydro-1-benzofuran-7-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-5-(2-hydroxypropyl)-2,3-dihydro-1-benzofuran-7-ol is a complex organic compound that belongs to the class of flavonoids. Flavonoids are known for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and chemopreventive properties . This compound is characterized by its unique benzofuran structure, which contributes to its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-5-(2-hydroxypropyl)-2,3-dihydro-1-benzofuran-7-ol typically involves multiple steps, including the formation of the benzofuran ring and the introduction of various functional groups. Common synthetic routes may involve:
Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving phenolic precursors.
Introduction of Hydroxy and Methoxy Groups: These functional groups can be introduced through hydroxylation and methylation reactions using appropriate reagents and catalysts.
Hydroxymethyl and Hydroxypropyl Groups: These groups can be introduced through selective hydroxylation and alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-5-(2-hydroxypropyl)-2,3-dihydro-1-benzofuran-7-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The hydroxyl and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like alkyl halides and acids can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or other reduced derivatives.
Scientific Research Applications
(2S,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-5-(2-hydroxypropyl)-2,3-dihydro-1-benzofuran-7-ol has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying flavonoid chemistry and reactivity.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant effects.
Medicine: Research focuses on its potential therapeutic applications, such as in the treatment of cancer and inflammatory diseases.
Industry: It is used in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of (2S,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-5-(2-hydroxypropyl)-2,3-dihydro-1-benzofuran-7-ol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins involved in cellular signaling pathways.
Pathways Involved: It can modulate pathways related to inflammation, oxidative stress, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Quercetin: Another flavonoid with similar anti-inflammatory and antioxidant properties.
Kaempferol: Known for its chemopreventive and anti-cancer activities.
Luteolin: Exhibits anti-inflammatory and neuroprotective effects.
Uniqueness
(2S,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-5-(2-hydroxypropyl)-2,3-dihydro-1-benzofuran-7-ol is unique due to its specific benzofuran structure, which contributes to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C19H22O6 |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
(2S,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-5-(2-hydroxypropyl)-2,3-dihydro-1-benzofuran-7-ol |
InChI |
InChI=1S/C19H22O6/c1-10(21)5-11-6-13-14(9-20)18(25-19(13)16(23)7-11)12-3-4-15(22)17(8-12)24-2/h3-4,6-8,10,14,18,20-23H,5,9H2,1-2H3/t10?,14-,18+/m0/s1 |
InChI Key |
JHIANZZOGXZGCG-UHOZUMGASA-N |
Isomeric SMILES |
CC(CC1=CC2=C(C(=C1)O)O[C@@H]([C@H]2CO)C3=CC(=C(C=C3)O)OC)O |
Canonical SMILES |
CC(CC1=CC2=C(C(=C1)O)OC(C2CO)C3=CC(=C(C=C3)O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


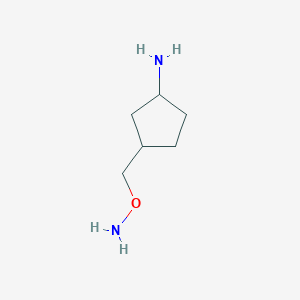
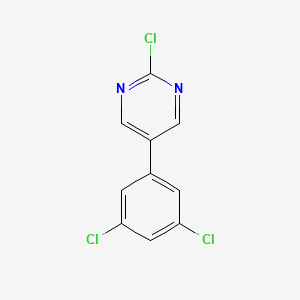

![8-Amino-7-chloro[1,2,4]triazolo[1,5-c]pyrimidin-2(3h)-one](/img/structure/B13096405.png)
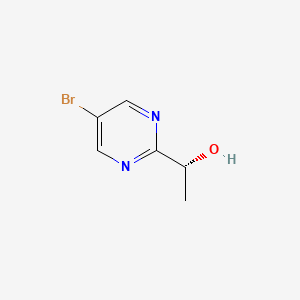
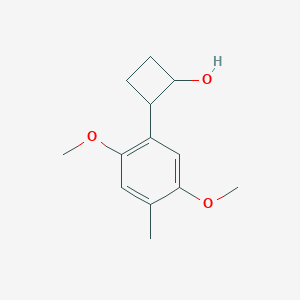
![(8S,9S,10R,13S,14S,17S)-2-(3-chlorophenyl)-N'-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-17-carboximidamide](/img/structure/B13096415.png)
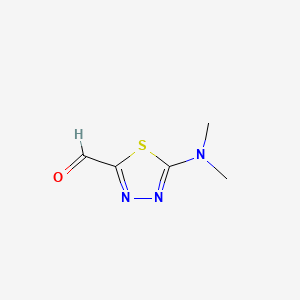
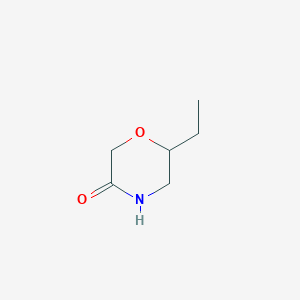
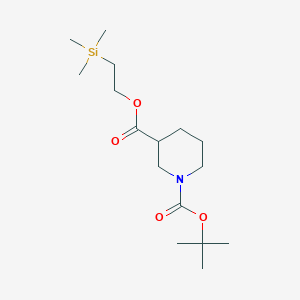
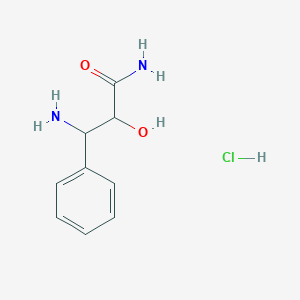
![(4AR,11BS)-11B-Benzyl-4A-methyl-3-oxo-2,3,4,4A,5,6,7,11B-octahydro-1H-dibenzo[A,C][7]annulen-9-YL trifluoromethanesulfonate](/img/structure/B13096446.png)
![5-Chloro-2-(2-(dimethylamino)ethyl)-2H-benzo[f]isoindole-4,9-dione](/img/structure/B13096449.png)

